molecular formula C7H12N4S2 B14673618 6-(Butylamino)-1,3,5-triazine-2,4(1H,3H)-dithione CAS No. 37815-00-2

6-(Butylamino)-1,3,5-triazine-2,4(1H,3H)-dithione

Cat. No.: B14673618
CAS No.: 37815-00-2
M. Wt: 216.3 g/mol
InChI Key: XHLHIFBBLKNHQC-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(butylamino)- is a derivative of the 1,3,5-triazine family, which is known for its six-membered heterocyclic aromatic ring structure. This compound is characterized by the presence of two thione groups at positions 2 and 4, and a butylamino group at position 6. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-triazine derivatives typically involves the trimerization of nitriles or the cyclization of amidines. For 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(butylamino)-, a common synthetic route involves the reaction of cyanoguanidine with the corresponding nitrile under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as ammonium chloride or a metal catalyst like iron.

Industrial Production Methods

Industrial production of 1,3,5-triazine derivatives often involves large-scale trimerization reactions. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(butylamino)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione groups to thiol groups.

    Substitution: The butylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require the presence of a base or acid catalyst to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazine derivatives depending on the substituent introduced.

Scientific Research Applications

1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(butylamino)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(butylamino)- involves its interaction with specific molecular targets and pathways. The compound’s thione groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular processes, making the compound effective as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(butylamino)- stands out due to its unique combination of thione and butylamino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

37815-00-2

Molecular Formula

C7H12N4S2

Molecular Weight

216.3 g/mol

IUPAC Name

6-(butylamino)-1H-1,3,5-triazine-2,4-dithione

InChI

InChI=1S/C7H12N4S2/c1-2-3-4-8-5-9-6(12)11-7(13)10-5/h2-4H2,1H3,(H3,8,9,10,11,12,13)

InChI Key

XHLHIFBBLKNHQC-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=S)NC(=S)N1

Origin of Product

United States

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